N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: is a complex organic compound that features a furan ring, a chromene core, and a carboxamide group
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that compounds with similar structures can act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways . This suggests that the compound could potentially interact with its targets in a similar manner.
Biochemical Pathways
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.
Result of Action
It is known that compounds with similar structures can show dose-dependent inhibition of certain enzymes . This suggests that the compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide plays a crucial role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved . Additionally, this compound can bind to certain protein kinases, influencing phosphorylation processes that are critical for cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound also interacts with DNA, leading to changes in gene expression by modulating transcription factors and epigenetic markers . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized for solvent, reaction time, and substrate amounts to achieve high yields .
Industrial Production Methods: The use of bio-based starting materials like 2-furoic acid and furfurylamine aligns with sustainable chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: The chromene core can be reduced under specific conditions.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted carboxamide derivatives.
Scientific Research Applications
Comparison with Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Shares the furan ring and carboxamide group but differs in the core structure.
Furan-2-ylmethyl furan-2-carboxylate: Contains the furan ring but lacks the chromene core.
Uniqueness: N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to its combination of a furan ring, chromene core, and carboxamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-5-12-6-3-7-13-10-15(18(21)23-16(12)13)17(20)19-11-14-8-4-9-22-14/h2-4,6-10H,1,5,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYLTDHQJMEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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